REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[C:7](#[N:10])[CH:8]=[CH2:9]>C(N(CC)CC)C>[NH2:10][CH2:7][CH2:8][CH2:9][N:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
1.1 mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
triamine
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
After stirring for about 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the reaction mixture is distilled free of unreacted acrylonitrile
|
Type
|
CUSTOM
|
Details
|
is reduced to the amine at 100° C. -150° C. under 1000 psig hydrogen using
|
Type
|
DISTILLATION
|
Details
|
The resulting product is distilled to purity
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |